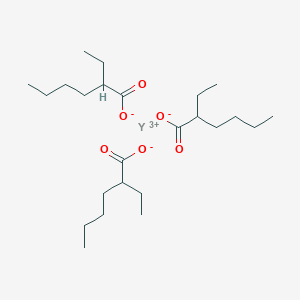

Yttrium(III) 2-ethylhexanoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-ethylhexanoate;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Y/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOMHFKGCMKLDA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45O6Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575673 | |

| Record name | Yttrium tris(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114012-65-6 | |

| Record name | Yttrium tris(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of Yttrium(III) 2-ethylhexanoate

An In-Depth Technical Guide to the Synthesis and Characterization of Yttrium(III) 2-Ethylhexanoate

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the . Intended for researchers, scientists, and professionals in drug development and materials science, this document details a robust synthesis protocol, explains the rationale behind experimental choices, and outlines a suite of characterization techniques essential for verifying the identity, purity, and thermal properties of the compound. The methodologies are presented with a focus on scientific integrity and reproducibility, supported by authoritative references.

Introduction: The Significance of this compound

This compound, a metal carboxylate, is a versatile compound with significant applications across various scientific and industrial domains. Its utility stems from its solubility in non-polar organic solvents, a characteristic that makes it an excellent precursor for the synthesis of yttrium-containing materials through methods like sol-gel and metal-organic decomposition (MOD).[1] These applications include the fabrication of advanced ceramics, such as yttria-stabilized zirconia (YSZ), which is a key material in thermal barrier coatings and solid oxide fuel cells.[2][3] Furthermore, this compound serves as a catalyst in polymerization reactions and as a component in the formulation of specialty inks and coatings.[1][4] In the realm of nanotechnology, it is utilized in the synthesis of yttrium oxide nanoparticles with controlled morphologies for applications in biomedical imaging and electronics.[2][5][6] A thorough understanding of its synthesis and a rigorous characterization are paramount to harnessing its full potential in these advanced applications.

Synthesis of this compound: A Proven Protocol

The synthesis of this compound is typically achieved through a metathesis reaction between an yttrium salt and an alkali metal salt of 2-ethylhexanoic acid, or by the direct reaction of an yttrium precursor with 2-ethylhexanoic acid. The protocol detailed below is a widely adopted and reliable method based on the reaction of yttrium chloride with sodium 2-ethylhexanoate.

Causality Behind Experimental Choices

-

Precursor Selection: Yttrium(III) chloride (YCl₃) is chosen as the yttrium source due to its good solubility in polar solvents like water or ethanol, facilitating a homogeneous reaction medium. Sodium 2-ethylhexanoate is used as the carboxylate source; it can be readily prepared by neutralizing 2-ethylhexanoic acid with sodium hydroxide.

-

Solvent System: A mixed solvent system of water and a non-polar organic solvent (e.g., hexane or toluene) is employed for the reaction and subsequent extraction. This allows for the aqueous reaction to occur and the in-situ extraction of the product into the organic phase, driving the reaction to completion according to Le Chatelier's principle.

-

Stoichiometry and pH Control: A stoichiometric amount or a slight excess of sodium 2-ethylhexanoate is used to ensure complete conversion of the yttrium chloride. The pH of the reaction mixture is a critical parameter; maintaining a slightly acidic to neutral pH prevents the formation of yttrium hydroxide precipitates.

-

Purification: The product is purified by washing the organic phase with deionized water to remove any unreacted salts and other water-soluble impurities. The final product is obtained by removing the solvent under reduced pressure, which avoids thermal decomposition of the compound.

Detailed Step-by-Step Experimental Protocol

Materials and Reagents:

-

Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

-

2-Ethylhexanoic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hexane (or Toluene)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation of Sodium 2-ethylhexanoate:

-

In a beaker, dissolve a specific molar amount of sodium hydroxide in deionized water.

-

Slowly add a stoichiometric equivalent of 2-ethylhexanoic acid to the sodium hydroxide solution while stirring continuously. The reaction is exothermic.

-

Continue stirring until the 2-ethylhexanoic acid is completely neutralized, forming a clear solution of sodium 2-ethylhexanoate.

-

-

Synthesis of this compound:

-

In a separate beaker, dissolve a calculated amount of Yttrium(III) chloride hexahydrate in deionized water.

-

Transfer the yttrium chloride solution to a separatory funnel.

-

Add an equal volume of hexane (or toluene) to the separatory funnel.

-

Slowly add the prepared sodium 2-ethylhexanoate solution to the separatory funnel. The molar ratio of sodium 2-ethylhexanoate to yttrium chloride should be 3:1.

-

Stopper the funnel and shake vigorously for 10-15 minutes, periodically venting to release any pressure buildup. A white precipitate of the product will form at the interface and partition into the organic layer.

-

-

Extraction and Purification:

-

Allow the layers to separate. The upper organic layer containing the this compound will be a viscous liquid. The lower aqueous layer contains sodium chloride as a byproduct.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer twice with deionized water to remove any remaining impurities.

-

Transfer the organic layer to a beaker and dry it over anhydrous sodium sulfate.

-

-

Isolation of the Final Product:

-

Decant the dried organic solution into a pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 60°C to yield the final product, a highly viscous, colorless to pale yellow liquid or a waxy solid.

-

Determine the yield of the synthesized this compound.

-

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization of this compound

A multi-technique approach is essential for the unambiguous characterization of the synthesized this compound. This section outlines the key analytical methods and the expected results.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[7] The formation of the yttrium carboxylate salt from 2-ethylhexanoic acid can be confirmed by observing the characteristic vibrational frequencies of the carboxylate group.

Experimental Protocol: A small amount of the sample is placed directly on the ATR crystal of the FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Interpretation:

-

Disappearance of the Carbonyl C=O Stretch of the Carboxylic Acid: The broad O-H stretching band around 3000 cm⁻¹ and the strong C=O stretching band around 1710 cm⁻¹ of the free 2-ethylhexanoic acid should be absent in the spectrum of the product.[8][9][10]

-

Appearance of Carboxylate Stretching Bands: The deprotonated carboxylate group (COO⁻) exhibits two characteristic stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). These typically appear in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.[9]

-

Y-O Stretching: A band corresponding to the Y-O bond vibration is expected in the lower frequency region of the spectrum, typically below 600 cm⁻¹.[11]

Table 1: Key FTIR Vibrational Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Expected in |

| O-H (Carboxylic Acid) | ~3000 (broad) | 2-Ethylhexanoic Acid |

| C=O (Carboxylic Acid) | ~1710 | 2-Ethylhexanoic Acid |

| COO⁻ (Asymmetric) | 1550-1610 | Y(III) 2-Ethylhexanoate |

| COO⁻ (Symmetric) | 1400-1450 | Y(III) 2-Ethylhexanoate |

| Y-O | < 600 | Y(III) 2-Ethylhexanoate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure and purity of the compound. While yttrium-89 is an NMR active nucleus, its low gyromagnetic ratio and long relaxation times make its direct observation challenging without specialized equipment.[12]

Experimental Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and the spectra are recorded on a high-resolution NMR spectrometer.

Data Interpretation:

-

¹H NMR: The spectrum will show signals corresponding to the protons of the 2-ethylhexanoate ligand. The absence of the acidic proton of the carboxylic acid (typically >10 ppm) confirms the formation of the salt. The integration of the signals should be consistent with the number of protons in the ligand.

-

¹³C NMR: The spectrum will display resonances for all the carbon atoms in the 2-ethylhexanoate ligand. A significant shift in the carboxylate carbon signal (C=O) compared to the free acid is indicative of salt formation.[13][14]

Thermal Analysis (TGA/DTA)

Principle: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition profile of the compound.[3] This is particularly important for applications where the compound is used as a precursor for the formation of yttrium oxide.

Experimental Protocol: A small, accurately weighed sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The TGA instrument measures the change in mass as a function of temperature, while the DTA measures the temperature difference between the sample and a reference.

Data Interpretation: The thermal decomposition of yttrium carboxylates typically occurs in multiple steps.[15][16][17]

-

Initial Mass Loss: This may correspond to the loss of any residual solvent or coordinated water molecules.

-

Decomposition of the Ligand: The main decomposition step involves the breakdown of the 2-ethylhexanoate ligands, often leading to the formation of an intermediate yttrium oxycarbonate (Y₂O₂CO₃).[15]

-

Final Decomposition to Yttrium Oxide: At higher temperatures, the intermediate decomposes to form the final product, yttrium oxide (Y₂O₃). The final residual mass should correspond to the theoretical percentage of Y₂O₃ in the starting compound.

Table 2: Typical Thermal Decomposition Stages

| Temperature Range (°C) | Process |

| < 150 | Desolvation/Dehydration |

| 250 - 450 | Decomposition of organic ligand |

| > 450 | Formation of Yttrium Oxide |

Elemental Analysis

Principle: Elemental analysis provides the percentage composition of carbon, hydrogen, and yttrium in the synthesized compound. This is a fundamental technique to confirm the empirical formula of the product.

Experimental Protocol: The analysis is typically performed using a CHN analyzer for carbon and hydrogen, and Inductively Coupled Plasma (ICP) spectroscopy for the yttrium content.

Data Interpretation: The experimentally determined weight percentages of C, H, and Y should be in close agreement with the theoretical values calculated for the molecular formula of this compound, C₂₄H₄₅O₆Y.[18]

Visualizing the Characterization Workflow

Caption: Key techniques for the characterization of this compound.

Conclusion

This technical guide has provided a detailed and scientifically grounded framework for the . By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can reliably produce and validate this important organometallic compound. The comprehensive characterization suite ensures the quality and suitability of the material for its diverse and demanding applications in science and technology.

References

-

American Elements. Yttrium 2-Ethylhexanoate Solution. Available at: [Link]

-

Fisher Scientific. This compound, 99.8% (metals basis). Available at: [Link]

- Google Patents. US4238467A - Method of producing yttrium oxide with particularly big particles.

-

Tickner, B. J., et al. (2022). In Situ Ternary Adduct Formation of Yttrium Polyaminocarboxylates Leads to Small Molecule Capture and Activation. Chemistry – A European Journal, 28(40), e202200841. Available at: [Link]

-

Tickner, B. J., et al. (2022). In Situ Ternary Adduct Formation of Yttrium Polyaminocarboxylates Leads to Small Molecule Capture and Activation. Angewandte Chemie International Edition, 61(30), e202205511. Available at: [Link]

-

Jain, R., et al. (2007). Metal 2-ethylhexanoates and related compounds as useful precursors in materials science. Chemical Society Reviews, 36(11), 1770-1787. Available at: [Link]

-

Yapryntseva, A. D., et al. (2021). The first amorphous and crystalline yttrium lactate: synthesis and structural features. New Journal of Chemistry, 45(36), 16545-16552. Available at: [Link]

-

Mishra, A., et al. (2021). Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications. Molecules, 26(5), 1433. Available at: [Link]

-

Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and Applications of Y2O3 Nanoparticles Synthesized via Thermal Decomposition of the [Y(Cup)2(Gly)∙2H2O] Complex. Available at: [Link]

- Google Patents. US6033551A - Synthesis of metal 2-ethylhexanoates.

-

ResearchGate. 13 C NMR spectrum of (a) Y(hex-ala) 3 ÁH 2 O. Available at: [Link]

- Google Patents. CN103360232A - Method for converting yttrium oxide into yttrium acetate crystal.

-

Dodd, A. C., & McCormick, P. G. (2002). Synthesis of Nanocrystalline Yttrium Oxide Powders by Mechanochemical Processing. Journal of Metastable and Nanocrystalline Materials, 14, 129-136. Available at: [Link]

-

SAT NANO. Properties, application and preparation of yttrium oxide. Available at: [Link]

-

IMSERC. NMR Periodic Table: Yttrium NMR. Available at: [Link]

-

Iraqi Journal of Science. (2018). Preparation and Characterization of Yttrium Oxide Nanoparticles at Different Calcination Temperatures from Yttrium Hydroxide Pre. Available at: [Link]

-

ResearchGate. Tin octoate reactions. Available at: [Link]

-

American Elements. Ethylhexanoates. Available at: [Link]

-

Grivel, J.-C., et al. (2020). Thermal decomposition of Yttrium 2-methylbutyrate in argon. Journal of Thermal Analysis and Calorimetry, 142, 1021-1033. Available at: [Link]

-

Al-Okbi, S. Y. (2017). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Journal of Infrared and Millimeter Waves, 36(3), 253-264. Available at: [Link]

-

ResearchGate. The calculated 13 C NMR spectra of yttrium complexes. Available at: [Link]

-

ResearchGate. Mechanism of thermal decomposition of yttrium nitrate hexahydrate, Y(NO3)3·6H2O and modeling of intermediate oxynitrates. Available at: [Link]

-

SpectraBase. tin(ii) 2-Ethylhexanoate - Optional[FTIR] - Spectrum. Available at: [Link]

-

Semantic Scholar. Synthesis, crystal structure modeling and thermal decomposition of yttrium propionate [Y2(CH3CH2COO)6·H2O]·3.5H2O. Available at: [Link]

-

ResearchGate. FTIR spectra of silver 2-ethylhexanoate (a) and 2-ethylhexanoic acid (b). Available at: [Link]

-

NIST WebBook. Hexanoic acid, 2-ethyl-. Available at: [Link]

-

MDPI. Microstructure and Thermal Analysis Kinetics of Y2Hf2O7/Y3Al5O12 Composites Prepared by Solution Combustion Synthesis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 99.8% (metals basis) | Fisher Scientific [fishersci.ca]

- 6. Synthesis, Characterization, and Applications of Y2O3 Nanoparticles Synthesized via Thermal Decomposition of the [Y(Cup)2(Gly)∙2H2O] Complex – Oriental Journal of Chemistry [orientjchem.org]

- 7. d-nb.info [d-nb.info]

- 8. 2-Ethylhexanoic acid(149-57-5) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 11. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 12. NMR Periodic Table: Yttrium NMR [imserc.northwestern.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, crystal structure modeling and thermal decomposition of yttrium propionate [Y2(CH3CH2COO)6·H2O]·3.5H2O | Semantic Scholar [semanticscholar.org]

- 18. strem.com [strem.com]

An In-depth Technical Guide to the Chemical Properties of Yttrium(III) 2-Ethylhexanoate

Foreword: Understanding the Workhorse of Modern Materials Science

Yttrium(III) 2-ethylhexanoate is more than just a chemical compound; it is a critical enabler in the vanguard of materials science. For researchers and drug development professionals, understanding its nuanced chemical properties is not merely academic—it is the key to unlocking innovations in areas from advanced ceramics and high-performance catalysts to novel drug delivery platforms. This guide moves beyond a simple recitation of data. It is designed to provide a deep, mechanistic understanding of why this molecule behaves as it does and how its properties can be precisely manipulated. As a Senior Application Scientist, my objective is to bridge the gap between theoretical chemistry and practical application, offering insights grounded in field-proven experience to empower your research and development endeavors.

Molecular Architecture and Its Implications

This compound, with the chemical formula Y(C₈H₁₅O₂)₃, consists of a central yttrium cation in a +3 oxidation state coordinated to three 2-ethylhexanoate anions. The structure of the 2-ethylhexanoate ligand is crucial; its branched, eight-carbon aliphatic chain creates significant steric bulk and a nonpolar character. This architecture is directly responsible for many of the compound's most useful properties. Unlike simpler carboxylates, the bulky ligands prevent the formation of dense, intractable polymeric structures, leading to enhanced solubility in organic media—a critical prerequisite for its use in solution-based deposition techniques.

Caption: General synthesis workflow for this compound.

Physicochemical Properties: Data-Driven Insights

Solubility Profile

The compound's solubility is a direct consequence of its molecular structure. The extensive, nonpolar alkyl chains of the ligands render it highly soluble in a variety of nonpolar organic solvents, while being virtually insoluble in water. [1][2]This behavior is fundamental to its application in Metal Organic Deposition (MOD), where it is dissolved in a suitable solvent to be spin-coated onto a substrate.

| Property | Value/Observation | Significance in Application |

| Appearance | White to yellowish powder or crystals. [3] | Indicates purity. Discoloration may suggest impurities or partial decomposition. |

| Water Solubility | Insoluble. [1] | Prevents hydrolysis in non-aqueous formulations; unsuitable for aqueous systems. |

| Organic Solvents | Soluble in hexane, toluene, mineral spirits. [2][4][5] | Essential for creating homogeneous precursor solutions for spin-coating and printing. |

Causality Insight: The "like dissolves like" principle is paramount. The nonpolar nature of the 2-ethylhexanoate ligands dominates the molecule's character, making it compatible with nonpolar solvents. The central Y³⁺ ion's charge is effectively shielded by the bulky organic ligands, minimizing its interaction with polar solvents like water.

Thermal Decomposition Behavior

The thermal stability and decomposition pathway of this compound are the cornerstone of its utility as a precursor for yttrium oxide (Y₂O₃). When heated, the organic ligands are pyrolyzed, leaving behind a solid residue of the metal oxide. This process is typically studied using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

While specific TGA/DSC data for this compound is not widely published, its behavior can be reliably predicted from closely related yttrium carboxylates. [2][6][7]

-

Step 1: Initial Decomposition: Typically begins between 280-350 °C. This involves the breakdown of the carboxylate groups and the initial loss of organic fragments.

-

Step 2: Intermediate Formation: An intermediate such as yttrium oxycarbonate (Y₂O₂CO₃) is often formed. [2][6]* Step 3: Final Conversion: At higher temperatures (typically >500 °C), the oxycarbonate fully decomposes to form cubic yttrium oxide (Y₂O₃). [2][6][7] The "cleanliness" of this conversion—the ability to leave behind a pure, carbon-free oxide layer—is a key performance indicator for a high-quality precursor.

Spectroscopic Characterization

Spectroscopy provides an irrefutable fingerprint of the molecule, confirming its identity and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the vibrations of the 2-ethylhexanoate ligand. Key diagnostic peaks include:

-

~2850-2960 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching vibrations of the CH₂, and CH₃ groups in the alkyl chains.

-

~1540-1590 cm⁻¹ (asymmetric) & ~1410-1460 cm⁻¹ (symmetric): These are the most important peaks, representing the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group coordinated to the yttrium ion. The large separation between these two peaks is indicative of bidentate or bridging coordination.

-

A reference ATR-IR spectrum is available in the SpectraBase database for comparison.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Since Yttrium-89 is NMR active but has very low sensitivity, ¹H and ¹³C NMR are used to characterize the organic ligands. [8]Yttrium(III) is diamagnetic, so it does not cause large paramagnetic shifts. However, coordination to the metal center can cause slight chemical shift changes and significant line broadening compared to the free 2-ethylhexanoic acid.

-

¹H NMR: The spectrum will show a complex series of overlapping signals between ~0.8-2.5 ppm, corresponding to the protons of the ethyl and butyl groups of the ligand. [4]The sharp signal of the acidic proton from the free acid (typically >10 ppm) will be absent.

-

¹³C NMR: The spectrum will show signals for all eight carbons of the ligand, with the carboxylate carbon (C=O) appearing furthest downfield (~180-185 ppm).

-

Reactivity and Applications in Materials Synthesis

The primary application of this compound is as a soluble, thermally decomposable precursor for yttrium-containing materials, most notably yttrium oxide (Y₂O₃). [9][10]Y₂O₃ is a technologically vital material with a high dielectric constant, wide bandgap, and excellent thermal stability, making it useful in everything from protective coatings to high-k gate dielectrics in semiconductors. [5][7][11]

Metal Organic Deposition (MOD) Workflow

The MOD process is a non-vacuum, solution-based technique for creating thin films, for which this compound is an ideal precursor. [9]

Caption: A typical Metal Organic Deposition (MOD) workflow.

-

Mechanism Insight: During the pyrolysis and annealing steps, the organic ligands are combusted. The yttrium atoms, now freed from their organic coordination sphere, react with oxygen from the atmosphere to form a network of Y-O-Y bonds, which upon further heating, crystallize into the stable cubic Y₂O₃ phase. The quality of the final film—its density, uniformity, and purity—is directly dependent on the purity of the precursor and the precise control of the thermal processing steps.

Hydrolytic Sensitivity

While stable under anhydrous conditions, the yttrium-carboxylate bond is susceptible to hydrolysis. Exposure to moisture can lead to the formation of yttrium hydroxides or oxides and the release of free 2-ethylhexanoic acid. This underscores the importance of using dry solvents and controlled atmospheres during storage and solution preparation to ensure process reproducibility.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, meaning that successful execution and characterization will confirm the identity and purity of the material.

Protocol 1: Synthesis of this compound from Y₂O₃

-

Reactant Preparation: In a three-neck flask equipped with a condenser and a Dean-Stark trap, add Yttrium Oxide (Y₂O₃) (1 eq.). Add 3.5 equivalents of 2-ethylhexanoic acid and enough toluene to create a stirrable slurry.

-

Reaction: Heat the mixture to reflux (~110-120 °C). Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: The reaction is complete when the Y₂O₃ has fully dissolved, and no more water is collected. This typically requires several hours. The causality here is that the removal of water drives the reaction to completion according to Le Châtelier's principle.

-

Purification: Allow the solution to cool. If any unreacted oxide remains, filter the hot solution.

-

Isolation: Remove the toluene under reduced pressure using a rotary evaporator to yield the product as a viscous liquid or waxy solid. Dry further under high vacuum to remove any residual solvent or acid.

Protocol 2: Thermal Characterization by TGA

-

Sample Preparation: Place 5-10 mg of the synthesized this compound into an alumina TGA pan.

-

TGA Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a rate of 10 °C/min under an air or synthetic oxygen atmosphere (flow rate ~50 mL/min).

-

-

Data Analysis:

-

Observe the onset of decomposition (typically 280-350 °C).

-

Calculate the final residual mass percentage. This value should correspond to the theoretical mass percentage of Y₂O₃ in the initial compound (Theoretical % = M(Y₂O₃) / M(Y(C₈H₁₅O₂)₃) * 100 ≈ 21.8%).

-

A final mass close to this theoretical value provides strong validation of the compound's stoichiometry and its clean conversion to the oxide.

-

Safety and Handling

This compound and its common solvents require careful handling.

-

Health Hazards: The compound is suspected of damaging fertility or the unborn child and can cause skin irritation. [1][3]When in solution with flammable solvents like hexane, it may be fatal if swallowed and enters the airways. [4]* Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear nitrile gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and ignition sources.

Conclusion

This compound is a premier precursor in materials science due to a unique combination of properties: excellent solubility in organic solvents, clean thermal decomposition to high-purity yttrium oxide, and reliable synthesis. Its utility is not accidental but a direct result of its molecular architecture. By understanding the fundamental chemical principles that govern its synthesis, solubility, thermal behavior, and reactivity, researchers can harness its full potential to develop next-generation materials and technologies. This guide serves as a foundational text, providing not just the 'what' but the 'why', empowering you to make informed, causality-driven decisions in your experimental designs.

References

-

This compound - SpectraBase. (n.d.). Retrieved January 13, 2026, from [Link]

-

This compound, 99.8% (metals basis) - Fisher Scientific. (n.d.). Retrieved January 13, 2026, from [Link]

- Grivel, J.-C., et al. (2015). Thermal decomposition of yttrium(III) hexanoate in argon. Journal of Analytical and Applied Pyrolysis, 112, 237-243.

- Jain, R., et al. (2007). Metal 2-ethylhexanoates and related compounds as useful precursors in materials science. Chemical Society Reviews, 36(11), 1770-1787.

-

Yttrium: Properties and Applications. (n.d.). Stanford Materials. Retrieved January 13, 2026, from [Link]

-

This compound, 10 W/V IN N-HEXANE. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]

-

SEM images of a Y2O3 film grown by Y(EtCp)2(iPr2-amd) and O3... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Bretti, C., et al. (n.d.). Yttrium hydrolysis constants. NECTAR COST. Retrieved January 13, 2026, from [Link]

-

Grivel, J.-C., et al. (2015). Thermal decomposition of yttrium(III) hexanoate in argon. PUBDB. Retrieved January 13, 2026, from [Link]

-

Yttrium 2-Ethylhexanoate Solution CAS #: 114012-65-6. (n.d.). E FORU Advanced Materials. Retrieved January 13, 2026, from [Link]

-

2-Ethylhexanoic Acid | C8H16O2. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

- Synthesis, Characterization, and Applications of Y2O3 Nanoparticles Synthesized via Thermal Decomposition of the [Y(Cup)2(Gly)∙2H2O] Complex. (2023). Oriental Journal of Chemistry.

-

Jain, R., et al. (2007). ChemInform Abstract: Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. ResearchGate. Retrieved January 13, 2026, from [Link]

-

Atomic layer deposition of Y2O3 films using a novel liquid homoleptic yttrium precursor tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)3] and water. (2023). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Grivel, J.-C. (2013). Thermal decomposition of yttrium(III) propionate and butyrate. ResearchGate. Retrieved January 13, 2026, from [Link]

-

This compound, 99.8% (metals basis). (n.d.). Labware E-shop. Retrieved January 13, 2026, from [Link]

-

Atomic Layer Deposition of Yttrium Oxide Using a Liquid Yttrium Precursor, Y-08. (n.d.). EMD Group. Retrieved January 13, 2026, from [Link]

-

Mechanism of thermal decomposition of yttrium nitrate hexahydrate, Y(NO3)3·6H2O and modeling of intermediate oxynitrates. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- A Comprehensive Investigation of the Structural, Thermal, and Biological Properties of Fully Randomized Biomedical Polyesters Synthesized with a Nontoxic Bismuth(III) Catalyst. (n.d.).

- Enhancement of Photocatalytic and Anticancer Properties in Y2O3 Nanocomposites Embedded in Reduced Graphene Oxide and Carbon Nanotubes. (n.d.). MDPI.

-

Characterizing the Conformational Behavior of Yttrium(III) TrisPhthalocyaninates Using Variable Temperature NMR Spectroscopy. (n.d.). CyberLeninka. Retrieved January 13, 2026, from [Link]

-

IS NIR Spectra. (n.d.). Retrieved January 13, 2026, from [Link]

- Preparation and Characterization of Yttrium Oxide Nanoparticles at Different Calcination Temperatures from Yttrium Hydroxide Pre. (n.d.). Iraqi Journal of Science.

- Manual on the proper use of yttrium-90-labeled anti-P-cadherin antibody injection for radionuclide therapy in clinical trials. (2019, October 12).

-

Tsampas, M. N., et al. (2015). Applications of yttria stabilized zirconia (YSZ) in catalysis. Catalysis Science & Technology. Retrieved January 13, 2026, from [Link]

-

NMR Periodic Table: Yttrium NMR. (n.d.). IMSERC. Retrieved January 13, 2026, from [Link]

- Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. (2023, August 23). MDPI.

-

Radiation Safety for Yttrium (Y) Microspheres Therapy. (n.d.). Medical Physics Consultants. Retrieved January 13, 2026, from [Link]

-

Radiation safety considerations with yttrium 90 ibritumomab tiuxetan (Zevalin). (2004, January). PubMed. Retrieved January 13, 2026, from [Link]

- Radiation Safety for Yttrium-90-polymer Composites (RadioGel™) in Therapy of Solid Tumors. (n.d.).

-

Enantioselective Hydrolysis of Butyl 2-Ethylhexanoate by a Strain of Nocardia corynebacteroides. (2004). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. ethyl 2-ethylhexanoate(2983-37-1) 1H NMR spectrum [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Ethylhexanoic acid(149-57-5) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Kurt J. Lesker Company | Yttrium Oxide Y2O3 Evaporation Process Notes | Enabling Technology for a Better World [lesker.com]

- 8. Ethyl 2-ethylhexanoate | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

Foreword: The Critical Role of Solubility in Advanced Applications

An In-Depth Technical Guide to the Solubility of Yttrium(III) 2-Ethylhexanoate in Organic Solvents

This compound, a metal-organic compound, is a key precursor and catalyst in numerous fields, from materials science to polymerization.[1][2][3] Its efficacy in applications such as the synthesis of high-performance ceramics, superconductors, and as a component in catalysts for ring-opening polymerizations is fundamentally dependent on its behavior in solution.[2][4][5][6] A homogenous solution ensures uniform reactivity, consistent film deposition, and predictable catalytic activity. Conversely, poor solubility can lead to phase segregation, inconsistent product quality, and failed experiments. This guide provides a comprehensive overview of the principles governing the solubility of this compound in organic media, offering both theoretical understanding and practical, field-proven methodologies for its characterization.

Physicochemical Characteristics of this compound

This compound, also known as yttrium octoate, is the yttrium salt of 2-ethylhexanoic acid. Its molecular structure is central to understanding its solubility profile.

-

Chemical Name: this compound

-

Synonyms: Yttrium octoate, Yttrium tri(2-ethylhexanoate)[7]

-

Molecular Formula: Y[CH₃(CH₂)₃CH(C₂H₅)CO₂]₃ or C₂₄H₄₅O₆Y[8][9]

-

Appearance: Typically a white powder, waxy solid, or a viscous amber liquid, depending on purity and formulation.[1][8][9][10]

The molecule consists of a central, polar core composed of the Y³⁺ ion coordinated to the carboxylate groups of three 2-ethylhexanoate ligands. These ligands possess branched, eight-carbon aliphatic chains, which are distinctly non-polar. This amphiphilic nature is the primary determinant of its solubility.

Caption: Structure of this compound.

Core Principles of Solubility in Organic Media

The dissolution of this compound is governed by several interconnected factors. Understanding these principles allows researchers to make informed decisions when selecting solvents and designing experiments.

Polarity and the "Like Dissolves Like" Principle

This is the most fundamental concept in solubility.[11][12] Solvents that have a similar polarity to the solute are most effective at dissolving it.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Hydrocarbons): These solvents interact favorably with the long, non-polar alkyl chains of the 2-ethylhexanoate ligands. The bulky hydrocarbon chains effectively shield the polar ionic core, allowing the molecule to disperse within the non-polar medium. This explains why this compound is generally soluble in most organic solvents, particularly those that are non-polar.[1][13]

-

Polar Solvents (e.g., Water, Ethanol): Polar solvents interact strongly with themselves and with the polar Y-carboxylate core. However, they have very weak interactions with the extensive non-polar alkyl chains. The energy required to disrupt the solvent-solvent interactions and accommodate the non-polar part of the molecule is unfavorable. Consequently, this compound is insoluble in water.[1][9]

Temperature Dependence and Krafft-Type Behavior

For many metal carboxylates (also known as metal soaps), solubility does not increase linearly with temperature. Instead, it often exhibits "Krafft-type behavior," where the solubility is low up to a critical temperature (the Krafft point) and then increases dramatically. This phenomenon is linked to the formation of aggregates or micelles. Below the Krafft point, the solute exists as individual molecules or small aggregates with limited solubility. Above this temperature, larger, more stable aggregates (often inverse micelles) form, which are more readily solvated, leading to a sharp rise in solubility. While specific Krafft point data for this compound is not widely published, this behavior is a critical consideration, especially when preparing concentrated solutions.

Aggregation and Inverse Micelle Formation

In non-polar solvents, amphiphilic molecules like this compound can self-assemble into aggregates or inverse micelles. In this arrangement, the polar Y-carboxylate cores are sequestered in the interior of the aggregate, while the non-polar alkyl chains extend outwards into the non-polar solvent. This minimizes unfavorable interactions and is a key mechanism for achieving high concentrations in solution. Studies on similar yttrium carboxylate complexes confirm their tendency to form aggregates in organic solvents.[14]

Caption: Inverse micelle formation in a non-polar solvent.

Solubility Data for this compound

While there is a general consensus on the qualitative solubility of this compound, specific quantitative data across a range of solvents and temperatures is not extensively documented in publicly available literature. The table below summarizes the available information.

| Solvent Class | Example Solvents | Qualitative Solubility | Rationale / Citation |

| Non-Polar Aliphatic | n-Hexane, Heptane, Mineral Oil | Soluble | Commercially available as a 10% w/v solution in n-hexane.[9][15] Favorable van der Waals interactions. |

| Non-Polar Aromatic | Toluene, Xylene | Soluble | "Like dissolves like" principle; similar metal carboxylates show good solubility.[16] |

| Moderately Polar | Tetrahydrofuran (THF), Diethyl Ether | Likely Soluble | Often used as a reaction medium for metal carboxylates.[3] |

| Polar Aprotic | Acetone, Ethyl Acetate | Sparingly Soluble to Soluble | Polarity mismatch may limit solubility compared to non-polar solvents. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble | Strong unfavorable interactions between the non-polar alkyl chains and the highly polar solvent.[1][9][13] |

Note for Researchers: The lack of comprehensive public data necessitates empirical determination of solubility for specific applications, especially when precise concentrations are required. The following section provides a robust protocol for this purpose.

Experimental Protocol for Determining Solubility

This protocol describes a self-validating isothermal equilibrium method for accurately determining the solubility of this compound in a given organic solvent.

Principle

An excess of the solute is agitated in the solvent at a constant temperature for a sufficient duration to ensure equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined gravimetrically.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Drying oven

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess should be clearly visible to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the chosen solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (a minimum of 24 hours is recommended to ensure equilibrium; 48-72 hours is ideal for viscous solutions).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sample Extraction (The Critical Step): Carefully draw a sample of the clear supernatant into a glass syringe, avoiding any suspended solids. Immediately attach a syringe filter and dispense a precise volume (e.g., 5.00 mL) of the filtered, saturated solution into a pre-weighed, clean, and dry beaker.

-

Gravimetric Analysis: Place the beaker containing the filtered solution in a ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). Heat until a constant weight is achieved.

-

Calculation:

-

Mass of dissolved solute = (Final weight of beaker + residue) - (Initial weight of empty beaker)

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of sample extracted) * 100

-

Self-Validation and Trustworthiness

-

Confirming Equilibrium: To validate that equilibrium was reached, run parallel experiments for different time points (e.g., 24h, 48h, 72h). The calculated solubility should plateau, indicating a stable state.

-

Mass Balance: After the experiment, carefully dry and weigh the remaining undissolved solid in the vial. The initial mass of the solute minus the undissolved mass should approximate the total mass dissolved in the entire solvent volume, providing a cross-check for the result.

Caption: Experimental workflow for solubility determination.

Conclusion for the Practicing Scientist

The solubility of this compound is a complex but predictable property driven by its amphiphilic structure. It is readily soluble in non-polar organic solvents due to favorable interactions with its long alkyl chains, a characteristic that is essential for its use in metal-organic deposition and catalysis. Conversely, it is insoluble in polar solvents like water. While comprehensive quantitative data remains sparse, researchers can leverage the principles of polarity, temperature-dependent aggregation, and the robust experimental protocol provided herein to precisely determine solubility parameters for their specific systems. This empirical approach is not a limitation but a requirement for ensuring the reproducibility and success of advanced chemical applications.

References

- Reinb Chemical.

- Chemsrc. YTTRIUM(III)

- American Elements.

- Mehrotra, R., & Varma, R. (n.d.). Solution behaviour of lead(II) carboxylates in organic solvents.

- Thermo Scientific Chemicals. Yttrium(III)

- Akanni, M. S., & Okoh, A. I. (n.d.). Solution behaviour of some divalent metal carboxylates in organic solvents.

- Fisher Scientific. Yttrium(III)

- Strem. This compound (15-17% Y), superconductor grade (99.9%-Y) (REO).

- Wikipedia. Yttrium compounds.

- Wikipedia. Yttrium.

- American Elements. Yttrium(III)

- PGMS Kimya.

- National Institutes of Health. Yttrium. PubChem.

- AAT Bioquest. (2022, April 18).

- Ali, Z., et al. (n.d.). Environmentally friendly acylaminocarboxylates yttrium (III) complexes: Synthesis, solubility and aggregation behavior.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Sigma-Aldrich. Yttrium(III)

- E FORU Materials Inc.

- Chandiran, A. K., et al. (n.d.). ChemInform Abstract: Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science.

- Stanford Materials.

- Boll, M., & Kung, J. W. (n.d.). Occurrence, catalytic applications, and environmental impact of yttrium.

- Honrel. (2024, September 25).

- Al-Dhahebi, A. M., et al. (2023). Enhancement of Photocatalytic and Anticancer Properties in Y2O3 Nanocomposites Embedded in Reduced Graphene Oxide and Carbon Nanotubes. MDPI.

- Wikipedia. Tin(II)

- Vinayagam, R., et al. (2021).

Sources

- 1. Yttrium Isooctanoate MSDS/SDS | Supplier & Distributor [reinb-chemical.com]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. stanfordmaterials.com [stanfordmaterials.com]

- 5. honrel.com [honrel.com]

- 6. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]

- 7. 2-乙基己酸钇(III) 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 8. strem.com [strem.com]

- 9. CAS#:103470-68-4 | this compound, 10 W/V IN N-HEXANE | Chemsrc [chemsrc.com]

- 10. americanelements.com [americanelements.com]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Yttrium 2-Ethylhexanoate SolutionCAS #: 114012-65-6 [eforu-chemical.com]

- 16. researchgate.net [researchgate.net]

molecular structure of Yttrium(III) 2-ethylhexanoate

An In-Depth Technical Guide to the Molecular Structure of Yttrium(III) 2-Ethylhexanoate

Executive Summary

This compound, often referred to as yttrium octoate, is a metal-organic compound of significant interest in materials science, primarily as a high-purity precursor for the synthesis of yttrium-containing materials such as yttrium oxide (Y₂O₃).[1][2] Despite its widespread use, its molecular structure is far from simple. It does not exist as a discrete, monomeric Y[OOCCH(C₂H₅)C₄H₉]₃ unit. Instead, evidence from analogous metal carboxylate systems points towards a complex, oligomeric or polymeric structure.[3][4][5] This guide provides a comprehensive analysis of the probable , the analytical methodologies required for its characterization, and the causal relationship between its structure and its functional properties. We will explore the coordination chemistry of the yttrium ion, the versatile binding modes of the carboxylate ligand, and the integrated analytical workflow necessary to elucidate the compound's true nature.

Introduction: The Complexity of Metal Carboxylates

Yttrium, while a Group 3 element, exhibits chemical properties remarkably similar to the heavy lanthanides, often termed the "yttrics".[6] A key feature of Y³⁺ coordination chemistry is its preference for high coordination numbers (typically ≥ 8) and its nature as a hard Lewis acid, favoring coordination with hard Lewis bases like oxygen donor ligands.[5][7]

The 2-ethylhexanoate (EHA) ligand is a carboxylate, a functional group known for its versatile coordination behavior.[5] It can bind to a metal center in several ways: as a simple monodentate ligand, a bidentate chelating ligand, or, most importantly for structural complexity, as a bidentate bridging ligand that links two or more metal centers. This bridging capability is the primary driver for the formation of extended supramolecular structures in the solid state and in solution.[1][4] The branched, sterically bulky alkyl chain of the EHA ligand also plays a crucial role, influencing the compound's solubility in organic solvents and affecting the packing of the final structure.

Given these factors, a simple monomeric structure for Y(EHA)₃ is sterically and electronically improbable. The yttrium center would be coordinatively unsaturated, driving the system towards the formation of more stable, bridged, multi-nuclear species.

Probing the Structure: An Integrated Analytical Approach

The definitive determination of a molecular structure relies on single-crystal X-ray diffraction. To date, a solved crystal structure for pure this compound has not been reported in major structural databases, likely due to the difficulty in obtaining single crystals of sufficient quality from its typically viscous or waxy form. Therefore, its structure must be inferred using a combination of spectroscopic and analytical techniques, guided by knowledge from structurally characterized analogues.

The Proposed Structural Model: A Coordination Polymer

The most plausible structural model for this compound is that of a coordination polymer. In this model, Y³⁺ centers are linked by bridging EHA ligands, forming one-dimensional chains or more complex two- or three-dimensional networks. The coordination sphere of each 8- or 9-coordinate yttrium atom would be completed by a combination of bridging and potentially chelating carboxylate groups. This arrangement is common among lanthanide carboxylates.[1][3]

Experimental Workflow for Structural Elucidation

A robust investigation into the structure of Y(EHA)₃ follows a multi-step workflow, where each technique provides a piece of the structural puzzle.

Caption: Logical workflow for the structural characterization of Y(EHA)₃.

Key Experimental Methodologies

Synthesis Protocol

-

Rationale: The synthesis is typically an acid-base reaction where yttrium oxide or yttrium carbonate is reacted with 2-ethylhexanoic acid.[8] An excess of the acid can serve as both reactant and solvent.

-

Step-by-Step Protocol:

-

Combine Yttrium(III) oxide (Y₂O₃) and a stoichiometric excess of 2-ethylhexanoic acid in a round-bottom flask equipped with a condenser and magnetic stirrer.

-

Heat the mixture under an inert atmosphere (e.g., Nitrogen) to a temperature sufficient to initiate the reaction (typically 120-150 °C). Water is formed as a byproduct.

-

Maintain heating until the Y₂O₃ has completely dissolved, indicating the reaction is complete.

-

Remove the excess 2-ethylhexanoic acid and water under vacuum at an elevated temperature.

-

The resulting product is typically a highly viscous liquid or a waxy solid. It must be thoroughly dried to prevent the formation of hydroxo- or aqua-complexes.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Causality: FTIR spectroscopy is a powerful, non-destructive technique for probing the coordination environment of the carboxylate group. The C=O and C-O bonds of the COO⁻ group have characteristic stretching vibrations. The frequency separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands is highly sensitive to the coordination mode.[9]

-

Protocol for FTIR Analysis:

-

Acquire a background spectrum of the empty ATR crystal or KBr pellet.

-

Place a small amount of the viscous Y(EHA)₃ sample onto the ATR crystal or prepare a KBr pellet.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Identify the νₐₛ(COO⁻) and νₛ(COO⁻) bands, typically located in the 1650-1500 cm⁻¹ and 1450-1350 cm⁻¹ regions, respectively.

-

Calculate Δν = νₐₛ - νₛ and compare it to established ranges to infer the coordination mode.

-

-

Data Interpretation:

| Coordination Mode | Δν (νₐₛ - νₛ) Range (cm⁻¹) | Rationale |

| Ionic (e.g., Na(EHA)) | ~150 - 180 | Reference point for a largely free carboxylate anion. |

| Monodentate | > 200 | One oxygen is coordinated, increasing C=O double bond character. |

| Bidentate Chelating | < 110 | Both oxygens coordinate to the same metal, making them more equivalent. |

| Bidentate Bridging | ~140 - 200 | Both oxygens coordinate to different metals. This is the expected dominant mode. |

-

Expert Insight: For Y(EHA)₃, one would expect to see a broad absorption profile in the carboxylate region, indicative of multiple, slightly different coordination environments within a polymeric structure. The dominant Δν value is predicted to fall within the bidentate bridging range.

Caption: Coordination modes of a carboxylate ligand (RCOO⁻).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Trustworthiness: Thermal analysis provides a self-validating system for assessing the purity, stability, and decomposition pathway of the precursor.[10] The final residual mass should correspond precisely to the theoretical mass of Y₂O₃ based on the molecular formula.[11]

-

Protocol for TGA/DSC Analysis:

-

Tare an appropriate crucible (e.g., alumina).[12]

-

Place a small, accurately weighed sample (5-10 mg) into the crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen followed by air) to a high temperature (e.g., 800 °C).[10]

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

-

Expected Results:

-

Initial Stability: Y(EHA)₃ is expected to be stable up to ~200-250 °C.

-

Decomposition: A multi-step decomposition process will occur, corresponding to the sequential loss of the organic ligands.[13] The DSC curve will show corresponding endothermic or exothermic events.

-

Atmosphere Switch: Switching from nitrogen to air at an intermediate temperature (e.g., 500 °C) helps burn off any residual carbon.

-

Final Residue: The TGA curve should plateau at a final mass corresponding to the stoichiometric amount of Y₂O₃. For Y(C₈H₁₅O₂)₃ (MW ≈ 518.5 g/mol ), the theoretical Y₂O₃ (MW ≈ 225.8 g/mol ) residue is (0.5 * 225.81) / 518.52 ≈ 21.8%. Any deviation suggests impurities or incorrect stoichiometry.

-

Structure-Property Relationships

The proposed polymeric structure directly explains the observed physical and chemical properties of this compound:

-

High Viscosity/Waxy Solid: The entanglement of long polymer chains and strong intermolecular forces result in high viscosity in solution or a waxy solid state at room temperature.

-

Solubility: The outward-facing, non-polar alkyl chains of the EHA ligands allow for good solubility in non-polar organic solvents like xylene or toluene, which is critical for its use in solution-based deposition techniques.[2]

-

Precursor Chemistry: The compound's utility in Metal-Organic Decomposition (MOD) relies on its clean thermal decomposition to Y₂O₃. The polymeric structure ensures that yttrium atoms are already in close proximity, which can facilitate the formation of the oxide network at lower temperatures compared to mixtures of separate molecules.

Conclusion

While a definitive single-crystal X-ray structure remains elusive, a wealth of indirect evidence from analytical techniques and analogous compounds allows for the construction of a robust and scientifically sound model for the . It is best described as a coordination polymer, where Y³⁺ ions achieve a high coordination number through linkage by bridging 2-ethylhexanoate ligands. This structural paradigm is not merely an academic curiosity; it is fundamental to understanding the material's physical properties, its solubility, and its behavior as a critical precursor in advanced materials synthesis. The integrated workflow of FTIR, TGA/DSC, and other analytical methods provides the necessary tools for researchers to confirm the quality and structural motifs of this important metal-organic compound.

References

Sources

- 1. Diverse Coordination Chemistry of the Whole Series Rare-Earth L-Lactates: Synthetic Features, Crystal Structure, and Application in Chemical Solution Deposition of Ln2O3 Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The first amorphous and crystalline yttrium lactate: synthesis and structural features - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05923H [pubs.rsc.org]

- 6. americanelements.com [americanelements.com]

- 7. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 8. Yttrium compounds - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. cetco.com [cetco.com]

- 12. mt.com [mt.com]

- 13. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. Tin2-ethylhexanoate | C16H30O4Sn | CID 16689712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Connecting terminal carboxylate groups in nine-coordinate lanthanide podates: consequences on the thermodynamic, structural, electronic, and photophysical properties. [folia.unifr.ch]

- 19. strem.com [strem.com]

- 20. Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound 99.9 trace metals 114012-65-6 [sigmaaldrich.com]

- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 23. mdpi.com [mdpi.com]

- 24. WebElements Periodic Table » Yttrium » crystal structures [webelements.com]

- 25. This compound, 99.8% (metals basis) 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, Characterization, and Applications of Y2O3 Nanoparticles Synthesized via Thermal Decomposition of the [Y(Cup)2(Gly)∙2H2O] Complex – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic and Thermal Analysis of Yttrium(III) 2-Ethylhexanoate: An In-Depth Technical Guide

Foreword

Yttrium(III) 2-ethylhexanoate, a metal carboxylate, serves as a critical precursor in advanced materials science, particularly in the synthesis of yttrium-based ceramics, catalysts, and coatings through methods like metal-organic decomposition (MOD). The precise control over the final material's properties is intrinsically linked to the purity, structure, and thermal decomposition behavior of the precursor. Consequently, a thorough spectroscopic and thermal characterization of this compound is not merely a quality control measure but a fundamental necessity for reproducible and predictable outcomes in research and development. This guide provides a comprehensive overview of the key analytical techniques employed in the characterization of this important organometallic compound, offering insights into experimental design, data interpretation, and the underlying chemical principles.

Introduction to this compound

This compound, with the chemical formula Y(O₂CCH(C₂H₅)C₄H₉)₃, is the yttrium salt of 2-ethylhexanoic acid. Its branched alkyl chains confer high solubility in nonpolar organic solvents, a crucial attribute for its application in solution-based deposition techniques. The coordination chemistry of the carboxylate ligands to the yttrium(III) ion is a key determinant of the compound's physical and chemical properties, including its thermal stability and decomposition pathway. Yttrium(III) is a diamagnetic ion with a closed-shell electronic configuration ([Kr] 4d⁰), which simplifies the interpretation of certain spectroscopic data, particularly Nuclear Magnetic Resonance (NMR).

Vibrational Spectroscopy: Unveiling Coordination Modes with FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy is arguably the most powerful and accessible technique for probing the coordination environment of the carboxylate groups in this compound. The vibrational frequencies of the carboxylate anion (COO⁻) are highly sensitive to its mode of coordination with the metal center.

The Causality Behind Experimental Choices in FT-IR Analysis

The primary region of interest in the FT-IR spectrum of a metal carboxylate is between 1700 and 1400 cm⁻¹. This region contains the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group. The frequency separation between these two bands, Δν = νₐₛ(COO⁻) - νₛ(COO⁻), is a diagnostic parameter for determining the coordination mode. For comparison, the free 2-ethylhexanoate anion (e.g., in its potassium salt) exhibits a specific Δν value. Changes in this value upon coordination to yttrium(III) provide direct insight into the metal-ligand bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A robust and straightforward method for acquiring the FT-IR spectrum of this compound, which is often a viscous liquid or a waxy solid, is through Attenuated Total Reflectance (ATR).

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio (e.g., 32 or 64 scans).

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction may be applied if necessary.

Diagram of the FT-IR Experimental Workflow:

Caption: Logical flow from sample preparation to structural elucidation using NMR.

Predicted NMR Spectra and Interpretation

Based on the structure of the 2-ethylhexanoate ligand and data from similar compounds like potassium 2-ethylhexanoate, the expected chemical shifts for this compound can be predicted. [1] Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment (Carbon Numbering from COOH) | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| C1 (COO⁻) | - | 180-185 |

| C2 (-CH) | ~2.2-2.4 | ~45-50 |

| C3 (-CH₂) | ~1.4-1.6 | ~28-32 |

| C4 (-CH₂) | ~1.2-1.4 | ~24-28 |

| C5 (-CH₂) | ~1.2-1.4 | ~30-34 |

| C6 (-CH₃) | ~0.8-1.0 | ~13-15 |

| C2-Ethyl (-CH₂) | ~1.4-1.6 | ~25-29 |

| C2-Ethyl (-CH₃) | ~0.8-1.0 | ~11-13 |

Note: Coordination to yttrium will likely cause a downfield shift of the signals closest to the carboxylate group (C1, C2) compared to the free acid or its simple salts.

The observation of a single set of resonances for the 2-ethylhexanoate ligand would indicate that all three ligands are magnetically equivalent on the NMR timescale, suggesting a rapid exchange process or a highly symmetric structure in solution. Multiple sets of signals would imply different ligand environments, possibly due to the formation of stable oligomers or different coordination modes in solution.

Thermal Analysis (TGA/DSC): Mapping the Decomposition Pathway

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for understanding the thermal stability and decomposition mechanism of this compound. This knowledge is critical for designing annealing protocols in materials synthesis.

The Logic of Combined TGA/DSC Analysis

-

TGA measures the change in mass of a sample as a function of temperature. It reveals the temperatures at which decomposition events occur and the mass of volatile products released.

-

DSC measures the heat flow into or out of a sample as a function of temperature. It identifies whether a thermal event is endothermic (e.g., melting, boiling) or exothermic (e.g., crystallization, oxidation).

By performing these analyses simultaneously (SDT), a direct correlation between mass loss and the associated energetic changes can be established, providing a more complete picture of the decomposition process.

Experimental Protocol: TGA/DSC

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the TGA balance and the DSC heat flow and temperature sensors using appropriate standards.

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a ceramic (e.g., alumina) or platinum crucible.

-

Analysis Conditions: Place the crucible in the TGA/DSC furnace. Purge the furnace with a controlled atmosphere (e.g., nitrogen or air) at a specific flow rate (e.g., 50 mL/min).

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 1000 °C).

-

Data Collection: Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

Diagram of the TGA/DSC Analysis Process:

Caption: Schematic of the TGA/DSC experimental setup and data output.

Predicted Thermal Decomposition Profile

Based on studies of other yttrium carboxylates, the thermal decomposition of this compound in an inert atmosphere (e.g., nitrogen) is expected to proceed in multiple steps. [2][3][4][5] Table 3: Predicted Thermal Decomposition Stages of this compound in Nitrogen

| Temperature Range (°C) | Mass Loss (%) | Associated Process | DSC Signal | Gaseous Products | Solid Residue |

| < 200 | Minor | Loss of residual solvent or moisture | Endothermic | Solvent/H₂O | Y(O₂CR)₃ |

| ~300 - 500 | Significant | Decomposition of carboxylate ligands | Endothermic | CO₂, symmetrical ketone | Y₂O₂CO₃ |

| > 500 - 800 | Gradual | Decomposition of dioxycarbonate | Endothermic | CO₂ | Y₂O₃ |

The final solid product is expected to be yttrium(III) oxide (Y₂O₃). The theoretical residual mass of Y₂O₃ from Y(C₈H₁₅O₂)₃ can be calculated to be approximately 21.8%. Any significant deviation from this value in the experimental TGA data could indicate the presence of impurities or the formation of a carbonaceous residue. In an oxidizing atmosphere (air), the decomposition of the organic ligands would be an exothermic process, and any carbon residue would be burned off.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule.

Theoretical Considerations for this compound

Yttrium(III) has a [Kr]4d⁰ electronic configuration, meaning it lacks d-d electronic transitions. Similarly, as a rare-earth analog, it has no f-electrons, so f-f transitions, which are characteristic of many lanthanide ions, are absent. [6]The 2-ethylhexanoate ligand itself does not contain any chromophores that absorb significantly in the visible region. Therefore, any absorption observed in the UV region is likely attributable to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a high-energy orbital on the carboxylate ligand to an empty orbital on the yttrium ion. These bands are typically broad and located in the deep UV region.

Utility in Quality Control

While not providing detailed structural information like FT-IR or NMR, UV-Vis spectroscopy can be a useful tool for quality control. The presence of unexpected absorption bands could indicate the presence of impurities, such as transition metal contaminants, which often have characteristic d-d transitions and appear colored. The technique can also be used to determine the concentration of this compound in solution, provided a calibration curve is established according to the Beer-Lambert law.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of this compound requires a synergistic application of multiple spectroscopic and analytical techniques. FT-IR spectroscopy provides crucial information on the metal-ligand coordination, NMR spectroscopy elucidates the molecular structure in solution, and thermal analysis (TGA/DSC) maps out the decomposition pathway, which is vital for its application as a precursor. UV-Vis spectroscopy serves as a valuable tool for quality and purity assessment. By integrating the data from these techniques, researchers and drug development professionals can gain a holistic understanding of this material, ensuring its quality, consistency, and performance in downstream applications. This multi-faceted analytical approach forms the bedrock of scientific integrity and reproducibility in the development of advanced materials.

References

-

Gómez-Villarejo, R., et al. (2020). Thermal decomposition of Yttrium 2-methylbutyrate in argon. Journal of Analytical and Applied Pyrolysis, 151, 104918. Available at: [Link]

-

Gschneidner Jr, K. A., & Eyring, L. (2007). Thermal decomposition of yttrium(III) propionate and butyrate. Journal of Alloys and Compounds, 434, 53-56. Available at: [Link]

-

Pla, J., et al. (2018). Synthesis, crystal structure and thermal decomposition kinetics of yttrium propionate. Thermochimica Acta, 667, 133-141. Available at: [Link]

-

Gómez-Villarejo, R., et al. (2016). Thermal decomposition of Yttrium(III) isovalerate in argon. Journal of Analytical and Applied Pyrolysis, 121, 255-262. Available at: [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Available at: [Link]

-

Palacios-Beas, E., & Monhemius, A. J. (2007). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Hydrometallurgy, 87(3-4), 103-112. Available at: [Link]

-

Moeller, T., et al. (1965). The Coordination Chemistry of Yttrium and the Rare Earth Metal Ions. Chemical Reviews, 65(1), 1-50. Available at: [Link]

-

Mishra, S., Daniele, S., & Hubert-Pfalzgraf, L. G. (2007). Metal 2-ethylhexanoates and related compounds as useful precursors in materials science. Chemical Society Reviews, 36(11), 1770-1787. Available at: [Link]

- Nakamoto, K. (1997). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry (5th ed.). Wiley.

-

Adams, J. W. (1965). The visible region absorption spectra of rare-earth minerals. The American Mineralogist, 50(3-4), 356-366. Available at: [Link]

-

SpectraBase. (n.d.). 2-Ethylhexanoic acid, potassium salt. Wiley Science Solutions. Retrieved January 12, 2026, from [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Yttrium NMR. Northwestern University. Retrieved January 12, 2026, from [Link]

-

Yapryntseva, A. D., et al. (2021). The first amorphous and crystalline yttrium lactate: synthesis and structural features. New Journal of Chemistry, 45(37), 17354-17361. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Yttrium. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

Sources

safety and handling of Yttrium(III) 2-ethylhexanoate

An In-depth Technical Guide to the Safety and Handling of Yttrium(III) 2-ethylhexanoate

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. The content is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a deep understanding of the risks and the causality behind recommended safety protocols.

Section 1: Compound Identification and Properties

This compound is a metal carboxylate compound.[1] While yttrium itself is a silvery-metallic transition metal, this compound typically appears as a white powder or crystals.[2][3] Understanding its physical and chemical properties is the foundation for safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | [CH₃(CH₂)₃CH(C₂H₅)CO₂]₃Y or C₂₄H₄₅O₆Y | [2][4] |

| Molecular Weight | ~518.52 g/mol | [2] |

| Appearance | White powder, crystals, or chunks | [2][3] |

| CAS Number | 114012-65-6 or 103470-68-4 | [2][4] |

| Water Solubility | Insoluble / N/A | [1][3] |

| Storage Class | 11 (Combustible Solids) | [2] |

Section 2: Hazard Identification and Toxicology

While yttrium compounds are generally considered to have low toxicity, they are not benign.[5] The primary hazards associated with this compound are irritant effects.[1][6] The toxicity of yttrium compounds can vary, with animal studies indicating potential for lung and liver damage upon exposure.[7] For this specific compound, the identified GHS classifications provide the most direct guidance for risk assessment.

Table 2: GHS Hazard Classifications for this compound

| Hazard Class | Hazard Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [2] |

| Eye Irritation | H319 | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2] |

-

Routes of Exposure : The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact.[1][8] Ingestion is also a potential route.[1]

-

Toxicological Summary : Acute exposure may cause immediate irritation to the eyes, skin, and respiratory system, resulting in symptoms like coughing or shortness of breath.[1][9] While chronic health effects for this specific compound are not well-documented, prolonged exposure to yttrium compounds, in general, has been linked to lung disease in humans.[5][7] Studies on yttrium oxide nanoparticles have suggested that toxicity can be attributed to the yttrium ions themselves, which may induce oxidative stress.[10]

Section 3: Exposure Controls and Personal Protection